3-(Aminomethyl)-3-methoxypentane

Beschreibung

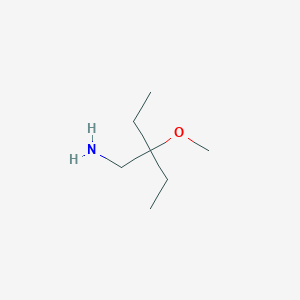

3-(Aminomethyl)-3-methoxypentane (CAS No. 145550-57-8) is a branched aliphatic compound with the molecular formula C₇H₁₇NO. Structurally, it features a methoxy group (-OCH₃) and an aminomethyl group (-CH₂NH₂) attached to the same carbon atom within a pentane backbone (Fig. 1).

The compound is commercially available as a building block for synthesizing complex organic and bioactive molecules. For instance, CymitQuimica lists it at €549.00 for 50 mg, reflecting its specialized applications in medicinal chemistry and materials science .

Eigenschaften

IUPAC Name |

2-ethyl-2-methoxybutan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17NO/c1-4-7(5-2,6-8)9-3/h4-6,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZAKCDQDYLRURP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)(CN)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20573302 | |

| Record name | 2-Ethyl-2-methoxybutan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20573302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145550-57-8 | |

| Record name | 2-Ethyl-2-methoxy-1-butanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=145550-57-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethyl-2-methoxybutan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20573302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)-3-methoxypentane can be achieved through several synthetic routes. One common method involves the reaction of 3-methoxypentane with formaldehyde and ammonia under controlled conditions. The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the formation of the aminomethyl group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, including temperature, pressure, and catalyst concentration, are optimized to maximize efficiency and minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions

3-(Aminomethyl)-3-methoxypentane can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert the aminomethyl group to a primary amine.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like halides or thiols can be used in substitution reactions, often in the presence of a base such as sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 3-methoxypentanoic acid, while reduction could produce 3-(aminomethyl)pentane.

Wissenschaftliche Forschungsanwendungen

3-(Aminomethyl)-3-methoxypentane has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme-substrate interactions and metabolic pathways.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 3-(Aminomethyl)-3-methoxypentane involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The methoxy group may also participate in hydrophobic interactions, affecting the compound’s overall activity.

Vergleich Mit ähnlichen Verbindungen

3-Ethoxy-3-methylpentane

- Molecular Formula : C₈H₁₈O

- Molecular Weight : 130.23 g/mol

- Key Differences: Replaces the aminomethyl group with an ethoxy (-OCH₂CH₃) group. Lacks nitrogen, reducing its ability to participate in hydrogen bonding or act as a nucleophile. Applications: Primarily used as a solvent or non-polar additive in organic reactions due to its hydrophobic character .

3-Azido-3-methoxypentane

- Molecular Formula : C₆H₁₁N₃O (inferred from structure)

- Molecular Weight : ~141.17 g/mol

- Key Differences: Substitutes the aminomethyl group with an azide (-N₃) group. High reactivity in click chemistry (e.g., Cu-catalyzed azide-alkyne cycloaddition). Applications: Intermediate in bioconjugation and polymer chemistry .

Pregabalin [(S)-3-(Aminomethyl)-5-methylhexanoic acid]

- Molecular Formula: C₈H₁₇NO₂

- Molecular Weight : 159.23 g/mol

- Key Differences: Features a carboxylic acid (-COOH) group and a chiral center, unlike the achiral 3-(Aminomethyl)-3-methoxypentane. Pharmacologically active as a GABA analog; used clinically for neuropathic pain and epilepsy. Demonstrates how minor structural changes (e.g., acid group introduction) drastically alter bioactivity .

Physicochemical and Reactivity Profiles

| Compound | Polarity | Hydrogen Bonding Capacity | Reactivity |

|---|---|---|---|

| This compound | Moderate | Donor/Acceptor (NH₂, OCH₃) | Nucleophilic at NH₂; stable ether |

| 3-Ethoxy-3-methylpentane | Low | None | Inert; hydrolytically stable |

| 3-Azido-3-methoxypentane | Moderate | Acceptor (OCH₃) | High (azide cycloaddition) |

| Pregabalin | High | Donor/Acceptor (NH₂, COOH) | Zwitterionic; pH-dependent solubility |

Biologische Aktivität

3-(Aminomethyl)-3-methoxypentane is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant data and case studies.

Chemical Structure and Properties

This compound is characterized by the presence of an amine group (NH2) and a methoxy group (OCH3) attached to the same carbon atom within a five-carbon chain. The unique structure contributes to its reactivity and potential interactions with biological targets. The compound can be synthesized through various methods, including reductive amination and the Mannich reaction, making it accessible for research purposes.

Anticancer Potential

Research indicates that certain derivatives of this compound may exhibit antitumor activity . In vitro studies have suggested that these derivatives can inhibit cancer cell proliferation, although specific mechanisms remain to be elucidated. The structural features of the compound, particularly the steric hindrance created by the methoxy group, could influence its interaction with cellular targets.

Neuroprotective Effects

There is preliminary evidence suggesting that this compound may possess neuroprotective properties . In animal models, compounds with similar structures have been shown to reduce oxidative stress and prevent neuronal damage. This activity could be attributed to the compound's ability to modulate neurotransmitter levels or protect against excitotoxicity.

The precise mechanism of action for this compound is not well-defined due to limited research. However, it is hypothesized that the compound may interact with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the amine group suggests potential interactions with neurotransmitter systems, while the methoxy group may facilitate hydrogen bonding with biological macromolecules.

Case Studies and Research Findings

- In Vitro Studies : A study exploring the anticancer effects of derivatives of this compound demonstrated significant cytotoxicity against several cancer cell lines. The results indicated a dose-dependent response, highlighting the potential for further development as an anticancer agent.

- Animal Models : Research involving animal models has shown that compounds structurally related to this compound can mitigate neurodegenerative symptoms. These studies suggest a protective effect against oxidative stress-induced damage in neuronal tissues.

Data Table: Summary of Biological Activities

| Activity | Type | Findings |

|---|---|---|

| Anticancer | In Vitro | Significant cytotoxicity in cancer cell lines |

| Neuroprotective | Animal Studies | Reduced oxidative stress; prevention of neuronal damage |

| Enzyme Interaction | Hypothetical | Potential modulation of neurotransmitter systems |

Q & A

Q. How can the molecular structure of 3-(Aminomethyl)-3-methoxypentane be confirmed using spectroscopic methods?

To confirm the structure, employ a combination of techniques:

- NMR Spectroscopy : Analyze the -NMR spectrum to identify peaks corresponding to the methoxy group (~3.3 ppm) and aminomethyl protons (~2.7 ppm). The branching pattern of the pentane backbone can be deduced from splitting patterns .

- Mass Spectrometry : Use high-resolution MS to verify the molecular ion peak at m/z 131.13 (CHNO) and fragmentation patterns consistent with the cleavage of the methoxy and aminomethyl groups .

- IR Spectroscopy : Detect characteristic stretches for the ether (C-O, ~1100 cm) and primary amine (N-H, ~3300 cm) .

Q. What are the common synthetic routes for preparing this compound in laboratory settings?

A two-step approach is often used:

- Step 1 : React 3-methoxy-3-methylpentane with bromine or chlorine under radical halogenation to introduce a halide at the tertiary carbon.

- Step 2 : Perform nucleophilic substitution with ammonia or a protected amine (e.g., phthalimide) to install the aminomethyl group. Deprotection yields the final compound . Optimize reaction conditions (e.g., solvent polarity, temperature) to minimize elimination byproducts like alkenes .

Advanced Research Questions

Q. How does the methoxy group influence the reactivity of this compound in nucleophilic substitution reactions?

The methoxy group acts as an electron-donating substituent via resonance, increasing electron density at the adjacent carbon. This stabilizes carbocation intermediates in S1 mechanisms but may hinder S2 reactions due to steric bulk. For example, in acid-catalyzed reactions, the methoxy group enhances carbocation stability, favoring substitution over elimination .

Q. What analytical challenges arise when characterizing the stability of this compound under varying pH conditions?

- Under acidic conditions : The compound may undergo protonation of the amine, leading to salt formation or degradation. Monitor via pH-dependent -NMR to track shifts in amine proton signals .

- Under basic conditions : The methoxy group could participate in elimination reactions. Use GC-MS to detect decomposition products like alkenes .

- Mitigation : Conduct stability studies in buffered solutions and use inert atmospheres to prevent oxidation .

Q. How can this compound serve as a precursor for synthesizing heterocyclic compounds?

- Cyclization Reactions : React with carbonyl compounds (e.g., ketones) to form five-membered rings via Mannich-like reactions. For example, condensation with formaldehyde yields imidazolidine derivatives .

- Pharmaceutical Intermediates : The aminomethyl group can be functionalized to create bioactive molecules, such as β-lactam analogs, by reacting with activated esters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.